REACTION_CXSMILES
|
C[N:2](C)/[CH:3]=[CH:4]/[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][N:6]=1.NOS(O)(=O)=O.C(=O)([O-])O>>[N:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]#[N:2])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(\C=C\C1=NC=NC=C1)C
|
Name
|
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
removed of the solvent by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Thus obtained residue was purified on 30 g silica gel column chromatography (eluent, chloroform:methanol=30:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |